molecular formula C14H12N2O5 B3883538 methyl (4Z)-2-methyl-4-(3-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate CAS No. 5729-30-6

methyl (4Z)-2-methyl-4-(3-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B3883538
CAS No.: 5729-30-6
M. Wt: 288.25 g/mol
InChI Key: VKBXHTJCLINYGS-XFFZJAGNSA-N
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Description

Methyl (4Z)-2-methyl-4-(3-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is notable for its unique structure, which includes a nitrobenzylidene group and a pyrrole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4Z)-2-methyl-4-(3-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves the condensation of 3-nitrobenzaldehyde with a suitable pyrrole derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an organic solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl (4Z)-2-methyl-4-(3-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (4Z)-2-methyl-4-(3-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties due to its ability to form stable complexes with metal ions.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl (4Z)-2-methyl-4-(3-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-nitrobenzoate: Similar in structure but lacks the pyrrole ring.

    2-benzylidene-4-nitro-2,5-dihydrothiophene 1,1-dioxide: Contains a thiophene ring instead of a pyrrole ring.

    Schiff bases derived from salicylidene-4-aminoantipyrine: Similar Schiff base structure but different substituents .

Uniqueness

Methyl (4Z)-2-methyl-4-(3-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is unique due to its combination of a nitrobenzylidene group and a pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl (4Z)-2-methyl-4-[(3-nitrophenyl)methylidene]-5-oxo-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O5/c1-8-12(14(18)21-2)11(13(17)15-8)7-9-4-3-5-10(6-9)16(19)20/h3-7H,1-2H3,(H,15,17)/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBXHTJCLINYGS-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)N1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)N1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80417071
Record name AC1NSZZD
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80417071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5729-30-6
Record name AC1NSZZD
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80417071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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